![molecular formula C12H15N3O5 B13448325 5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid is a complex organic compound that features a nitro group, an aniline derivative, and a pentanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid typically involves multiple steps, starting with the nitration of aniline derivatives. The nitro group is introduced via electrophilic aromatic substitution using nitric acid and sulfuric acid. The trideuteriomethylamino group is then added through a substitution reaction involving trideuteriomethylamine. The final step involves the formation of the pentanoic acid moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and substitution reactions, followed by purification processes such as recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The trideuteriomethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce various carboxylic acid derivatives.
科学的研究の応用
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The trideuteriomethylamino group may enhance the compound’s stability and binding affinity to target proteins.
類似化合物との比較
Similar Compounds
Nitrobenzene: Shares the nitro group but lacks the trideuteriomethylamino and pentanoic acid moieties.
Aniline derivatives: Similar in structure but differ in functional groups attached to the aniline ring.
Pentanoic acid derivatives: Similar in the carboxylic acid moiety but differ in the aromatic substituents.
Uniqueness
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid is unique due to the combination of its nitro, trideuteriomethylamino, and pentanoic acid groups, which confer distinct chemical and biological properties not found in simpler analogs.
特性
分子式 |
C12H15N3O5 |
|---|---|
分子量 |
284.28 g/mol |
IUPAC名 |
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H15N3O5/c1-13-9-6-5-8(15(19)20)7-10(9)14-11(16)3-2-4-12(17)18/h5-7,13H,2-4H2,1H3,(H,14,16)(H,17,18)/i1D3 |
InChIキー |
IEBOWQSCVIKQHZ-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O |
正規SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


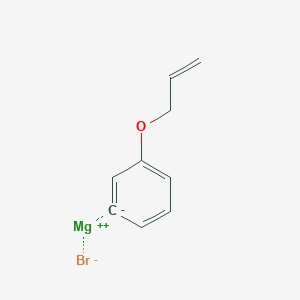
![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13448248.png)
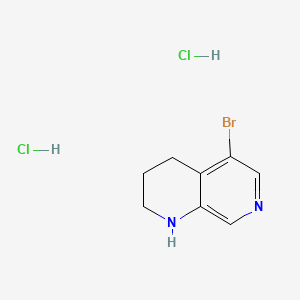
![(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13448255.png)
![1-Oxadispiro[2.2.2^{6}.2^{3}]decane](/img/structure/B13448258.png)
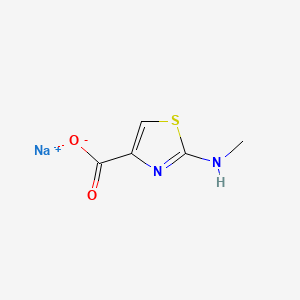
![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)


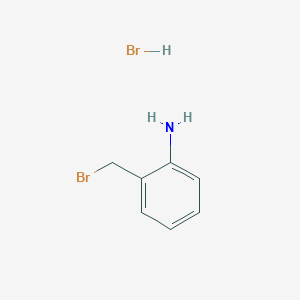


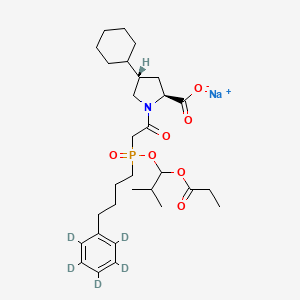
![4-(3-Methoxypropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13448322.png)
